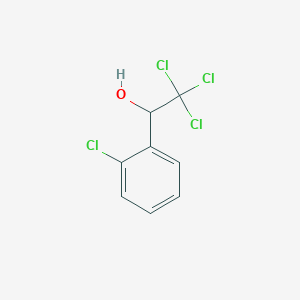

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol

Description

Properties

IUPAC Name |

2,2,2-trichloro-1-(2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMLFQVQUCIPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(Cl)(Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10291-39-1 | |

| Record name | NSC5655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Strategies for 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol

The creation of this compound from basic chemical building blocks can be achieved through several synthetic pathways. The most prominent of these are reductive addition reactions and condensation reactions involving chloral (B1216628) derivatives.

Reductive Addition Reactions Utilizing Chlorinated Reagents

A primary and efficient method for the synthesis of this compound is the reduction of its corresponding ketone precursor, 2,2,2-Trichloro-1-(2-chlorophenyl)ethanone. This transformation involves the addition of a hydride equivalent to the carbonyl group of the ketone.

The general reaction is as follows:

2,2,2-Trichloro-1-(2-chlorophenyl)ethanone + [Reducing Agent] → this compound

Various reducing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and selectivity. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Industrial-scale reductions may utilize catalytic hydrogenation.

Another plausible, though less direct, reductive addition approach involves the use of a Grignard reagent. For instance, the reaction of 2-chlorobenzaldehyde (B119727) with a trichloromethyl Grignard reagent (Cl₃CMgX) or the reaction of a 2-chlorophenyl Grignard reagent (2-ClC₆H₄MgBr) with trichloroacetaldehyde (chloral) would theoretically yield the desired alcohol. The Grignard reaction with formaldehyde (B43269) is a well-established method for generating alcohols, and this principle can be extended to more complex aldehydes and Grignard reagents. pearson.com

Table 1: Reductive Addition Approaches for this compound Synthesis

| Reaction Type | Reactants | Reagents/Conditions | Product |

| Ketone Reduction | 2,2,2-Trichloro-1-(2-chlorophenyl)ethanone | NaBH₄, Methanol | This compound |

| Ketone Reduction | 2,2,2-Trichloro-1-(2-chlorophenyl)ethanone | LiAlH₄, Diethyl ether, followed by aqueous workup | This compound |

| Catalytic Hydrogenation | 2,2,2-Trichloro-1-(2-chlorophenyl)ethanone | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) | This compound |

| Grignard Addition | 2-chlorobenzaldehyde, Trichloromethane | Magnesium, Diethyl ether | This compound |

| Grignard Addition | Trichloroacetaldehyde (Chloral), 2-chlorobromobenzene | Magnesium, Diethyl ether | This compound |

Condensation Reactions Involving Chloral Derivatives

Condensation reactions provide an alternative route to the carbon skeleton of this compound. A well-documented analogous reaction is the synthesis of the pesticide Dicofol (B1670483), which involves the condensation of chloral (trichloroacetaldehyde) with chlorobenzene (B131634) in the presence of an acid catalyst like sulfuric acid. google.com

A similar strategy could be employed for the synthesis of the target molecule, where chloral is reacted with 2-chlorobenzene under acidic conditions. The reaction proceeds via an electrophilic substitution mechanism where the protonated chloral attacks the aromatic ring.

Chloral + 2-Chlorobenzene (in excess) + H₂SO₄ → this compound + other isomers

This method may produce a mixture of isomers, requiring subsequent purification steps to isolate the desired 2-chlorophenyl product. The reaction conditions, such as temperature and catalyst concentration, would need to be carefully optimized to maximize the yield of the target compound.

Stereochemical Control and Enantioselective Synthesis Approaches

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. For many pharmaceutical and agrochemical applications, a single enantiomer is often more active or has a better safety profile. Therefore, methods for controlling the stereochemistry during synthesis are highly valuable.

Enantioselective Catalysis in Chiral Alcohol Formation

The enantioselective reduction of the prochiral ketone, 2,2,2-Trichloro-1-(2-chlorophenyl)ethanone, is a powerful strategy to obtain enantiomerically pure this compound. This is often achieved using biocatalysts, such as ketoreductases, which can exhibit high levels of stereoselectivity. researchgate.net

For example, studies on the reduction of similar haloacetophenones have demonstrated the effectiveness of ketoreductases from various microbial sources in producing chiral alcohols with high enantiomeric excess (ee). researchgate.netnih.gov These enzymes, often from organisms like Scheffersomyces stipitis or through engineered mutants, can be tailored to favor the formation of either the (R)- or (S)-enantiomer. researchgate.net The reaction typically involves the whole-cell biocatalyst or an isolated enzyme, along with a cofactor regeneration system.

Table 2: Biocatalytic Enantioselective Reduction of a Precursor Ketone

| Substrate | Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Ketoreductase from Scheffersomyces stipitis | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99% | researchgate.net |

| 2-chloro-4′-fluoroacetophenone | TeSADH mutants | (S)-2-chloro-1-(4′-fluorophenyl)-1-ethanol | >99% | nih.gov |

| 2-chloro-4′-chloroacetophenone | TeSADH mutants | (R)-2-chloro-1-(4′-chlorophenyl)-1-ethanol | >99% | nih.gov |

Diastereoselective Synthesis of Substituted Trichloroethanols

When a second stereocenter is introduced into the molecule through derivatization, the control of diastereoselectivity becomes crucial. While specific studies on the diastereoselective synthesis of derivatives of this compound are not widely reported, the principles can be inferred from research on other complex molecules. Diastereoselective synthesis aims to favor the formation of one diastereomer over others. This can be achieved through various strategies, including substrate control, auxiliary control, or reagent control.

For instance, in the synthesis of highly functionalized proline derivatives and cyclohexanones, high diastereoselectivity has been achieved through cascade reactions and the use of specific catalysts. mdpi.combeilstein-journals.org These methodologies could potentially be adapted for the synthesis of complex derivatives of this compound, where the existing stereocenter directs the formation of a new stereocenter.

Derivatization and Functionalization Strategies for this compound

The chemical reactivity of this compound allows for a variety of derivatization and functionalization strategies, enabling the synthesis of a diverse range of new compounds. The primary reactive sites are the hydroxyl group and the aromatic ring.

The hydroxyl group can undergo a wide range of reactions, including:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides or under Williamson ether synthesis conditions to form ethers.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 2,2,2-Trichloro-1-(2-chlorophenyl)ethanone.

Substitution: The hydroxyl group can be replaced by other functional groups, often after conversion to a better leaving group (e.g., a tosylate).

The 2-chlorophenyl group can also be functionalized, primarily through electrophilic aromatic substitution reactions, although the presence of the deactivating chloro and trichloroethyl groups can make these reactions challenging.

A notable application of a related compound, 2,2,2-trichloroethanol (B127377), is its use as a protecting group for carboxylic acids in organic synthesis. wikipedia.org This highlights the potential for the trichloroethanol moiety to be strategically employed in more complex synthetic routes.

Furthermore, derivatization strategies similar to those used for other substituted aminoethanols could be applied. For example, a study on 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol demonstrated that the molecule could be derivatized through glycosylation, reduction of the nitro group, and substitution reactions to generate new compounds with potential biological activities. researchgate.net These transformations suggest that the this compound scaffold can be a versatile platform for creating libraries of new chemical entities.

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent | Functional Group Targeted | Product Type |

| Esterification | Acetyl chloride | Hydroxyl | Acetate ester |

| Etherification | Methyl iodide, Strong base | Hydroxyl | Methyl ether |

| Oxidation | Pyridinium chlorochromate (PCC) | Hydroxyl | Ketone |

| Glycosylation | Activated sugar derivative | Hydroxyl | Glycoside |

| Nitration | Nitric acid, Sulfuric acid | Aromatic Ring | Nitro-substituted derivative |

Synthesis of Esters and Ethers

The presence of a hydroxyl group in this compound allows for the straightforward synthesis of corresponding esters and ethers, which are important classes of organic compounds.

The formation of esters from this compound can be achieved through standard esterification reactions. These typically involve reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of an acid catalyst. For instance, the reaction with acetic anhydride would yield 2,2,2-trichloro-1-(2-chlorophenyl)ethyl acetate.

Ether synthesis can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. A patent for related compounds, specifically the alkyl ethers of 2,2,2-trichloro-1-phenylethanol, describes their synthesis by reacting the parent alcohol with alkali metal hydrides and subsequently with alkyl sulfates, alkyl halides, or alkyl tosylates. google.com This methodology is directly applicable to the etherification of this compound.

Table 1: Examples of Ester and Ether Synthesis Starting from a Trichloroethanol Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2,2,2-Trichloro-1-phenylethanol | Alkyl sulfate/halide/tosylate | 2,2,2-Trichloro-1-phenylethyl alkyl ether | Etherification google.com |

| 2,2,2-Trichloroethanol | Carboxylic acid | 2,2,2-Trichloroethyl ester | Esterification (Protecting Group) wikipedia.org |

Introduction of Diverse Aromatic and Heterocyclic Moieties

The core structure of this compound can be further elaborated by introducing additional aromatic or heterocyclic rings. While direct substitution on the existing phenyl ring is challenging without altering the primary structure, related synthetic strategies can build similar scaffolds with diverse aryl groups.

A notable method involves the palladium-catalyzed addition of (hetero)arylboroxines to chloral hydrate, yielding various 1-(hetero)aryl-2,2,2-trichloroethanols. nih.gov This approach allows for the synthesis of analogs of the target compound with different aromatic and heterocyclic substituents. For example, using 2-methoxyphenyl boroxine (B1236090) or 2-thiophene boroxine leads to the formation of 2,2,2-trichloro-1-(2-methoxyphenyl)ethan-1-ol and 2,2,2-trichloro-1-(thiophen-2-yl)ethan-1-ol, respectively. nih.gov This demonstrates a viable route to a range of structurally related compounds.

Table 2: Synthesis of 1-(Hetero)aryl-2,2,2-trichloroethanols using Pd-Catalysis

| (Hetero)arylboroxine | Product | Yield (%) |

| 2-Methoxyphenyl boroxine | 2,2,2-Trichloro-1-(2-methoxyphenyl)ethan-1-ol | 88 nih.gov |

| 3-Methoxyphenyl boroxine | 2,2,2-Trichloro-1-(3-methoxyphenyl)ethan-1-ol | 66 nih.gov |

| 1-Naphtyl boroxine | 2,2,2-Trichloro-1-(naphthalen-1-yl)ethan-1-ol | 66 nih.gov |

| 2-Thiophene boroxine | 2,2,2-Trichloro-1-(thiophen-2-yl)ethan-1-ol | 41 nih.gov |

Halogen Exchange and Dehydrohalogenation Reactions

The trichloromethyl group of this compound is a key site for chemical transformations such as halogen exchange and dehydrohalogenation.

Halogen Exchange: Halogen exchange reactions, like the Finkelstein reaction, could potentially be used to replace one or more chlorine atoms with other halogens (e.g., bromine or iodine). frontiersin.org However, such reactions on polychlorinated alkanes can be complex and may require specific catalysts or conditions. frontiersin.org

Dehydrohalogenation: This elimination reaction involves the removal of a hydrogen halide from the molecule. wikipedia.org In the case of this compound, treatment with a strong base could lead to the elimination of HCl. An analogous reaction is the dehydrochlorination of 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (DDT) with potassium hydroxide (B78521) to form 1,1-di-(p-chlorophenyl)-2,2-dichloroethylene (DDE). orgsyn.org This suggests that a similar reaction with this compound could yield a dichloro-substituted vinyl ether or other rearranged products, depending on the reaction conditions. The use of different bases, such as sodium hydroxide or potassium tert-butoxide, can influence the regioselectivity and stereoselectivity of the elimination. youtube.com

Investigation of Reaction Mechanisms in Synthetic Pathways

Understanding the mechanisms of the reactions involving this compound is fundamental for optimizing reaction conditions and predicting product outcomes.

The dehydrohalogenation of alkyl halides can proceed through two primary mechanisms: the E1 (elimination, unimolecular) and E2 (elimination, bimolecular) pathways. youtube.com The E2 mechanism is a one-step process where a base abstracts a proton, and the leaving group departs simultaneously to form a double bond. youtube.com This mechanism is favored by strong, unhindered bases. The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, followed by deprotonation. youtube.com The specific mechanism that would be operative for this compound would depend on factors such as the strength and steric bulk of the base, the solvent, and the temperature.

In the palladium-catalyzed synthesis of 1-(hetero)aryl-2,2,2-trichloroethanols, the mechanism likely involves a catalytic cycle. This would typically begin with the oxidative addition of the arylboroxine to the palladium catalyst, followed by transmetalation and reductive elimination to form the carbon-carbon bond and regenerate the catalyst. The specific ligands on the palladium center, such as N-heterocyclic carbenes (NHCs), play a crucial role in the efficiency and selectivity of the reaction. nih.gov

Sophisticated Analytical Methodologies for Research Characterization

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol, specific resonances are expected based on its structure. The aromatic protons on the 2-chlorophenyl group would likely appear as a complex multiplet in the range of 7.2-7.6 ppm. The single proton (methine) attached to the carbon bearing both the hydroxyl and the trichloromethyl groups would be expected to produce a singlet or a doublet (if coupled with the hydroxyl proton) at approximately 5.3-5.5 ppm. The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon environment. For this compound, distinct signals would be anticipated for the carbons of the 2-chlorophenyl ring, the carbon atom bonded to the chlorine (ipso-carbon), the carbinol carbon (the one bonded to the -OH and -CCl₃ groups), and the carbon of the trichloromethyl group. The carbinol carbon would likely resonate around 80-90 ppm, while the trichloromethyl carbon would appear further downfield, potentially in the 95-105 ppm region, due to the strong deshielding effect of the three chlorine atoms.

2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the relationships within the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, definitively assigning the respective ¹H and ¹³C signals.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 7.2 - 7.6 (multiplet) | 127 - 135 |

| CH-OH | 5.3 - 5.5 (singlet) | 80 - 90 |

| OH | Variable (broad singlet) | N/A |

| C-Cl (Aromatic) | N/A | 130 - 135 |

| CCl₃ | N/A | 95 - 105 |

Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FTIR spectrum would be expected to exhibit several characteristic absorption bands. A prominent, broad band would appear in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl bonds of the trichloromethyl group and the chlorinated phenyl ring would produce strong, characteristic stretching vibrations in the fingerprint region, generally between 600 and 800 cm⁻¹.

Interactive Table: Expected FTIR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3200 - 3600 (broad) | Alcohol |

| Aromatic C-H Stretch | 3000 - 3100 | Arene |

| Aromatic C=C Stretch | 1450 - 1600 | Arene |

| C-O Stretch | 1050 - 1200 | Alcohol |

| C-Cl Stretch | 600 - 800 (strong) | Alkyl/Aryl Halide |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Furthermore, by analyzing the fragmentation patterns, significant structural information can be obtained.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, and its high-resolution measurement would confirm the C₈H₆Cl₄O formula. Due to the presence of four chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and its fragments, resulting from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Key fragmentation pathways would likely include the loss of the trichloromethyl radical (•CCl₃) to form a stable acylium-type ion. Another probable fragmentation would be the alpha-cleavage resulting in the formation of a [M-Cl]⁺ ion. The cleavage of the C-C bond between the carbinol carbon and the phenyl ring could also occur, leading to fragments corresponding to the 2-chlorophenyl cation and the trichloroethanol moiety.

Chromatographic Separation and Purity Assessment in Research

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound, a GC-MS method would involve injecting a sample onto a capillary column (e.g., a DB-5ms), where separation occurs based on boiling point and polarity. The compound would then enter the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum can be used for positive identification by comparing it to a spectral library or by interpreting the fragmentation pattern. This method is particularly useful for detecting trace amounts of the compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. A reversed-phase HPLC method would likely be effective for this compound. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The compound would be separated from impurities based on its hydrophobicity. Detection is commonly achieved using a UV detector, set to a wavelength where the 2-chlorophenyl chromophore absorbs strongly (e.g., ~254 nm). By running standards of known concentration, a calibration curve can be generated to accurately quantify the amount of the compound in a sample, making HPLC a primary tool for purity assessment.

Lack of Research Hinders Electrochemical Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the electrochemical characterization of the compound this compound. Despite its defined chemical structure, detailed research findings and data on its electrochemical behavior for analytical applications are not present in publicly accessible scientific databases and publications.

Electrochemical characterization is a critical aspect of understanding a compound's redox properties and developing analytical methods for its detection and quantification. This typically involves techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry to study the oxidation and reduction potentials, electron transfer kinetics, and concentration-dependent electrochemical response.

However, for this compound, no peer-reviewed studies detailing these parameters could be identified. Consequently, there is no established data on its electrochemical signature, optimal detection potentials, or the performance of various electrode materials for its analysis. The development of electrochemical sensors or biosensors for this specific compound remains an unexplored area of research.

The absence of such fundamental research means that data tables outlining key electrochemical parameters—such as peak potentials, diffusion coefficients, and limits of detection—cannot be compiled. The scientific community has yet to investigate the electrochemical properties of this compound, precluding any detailed discussion on its analytical applications based on electrochemical methods. Further research is necessary to establish the foundational knowledge required for the development of electrochemical methodologies for this compound.

Structure Activity Relationship Sar Investigations in Biological Systems Non Human Focus

Computational Approaches to SAR Prediction and Ligand Design

Computational methods provide a powerful lens through which to predict the biological activity of compounds like 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol, even in the absence of direct experimental data. These in silico techniques are fundamental in modern pesticide research for designing new, effective, and selective agents. tandfonline.com

For a large set of 120 DDT-type analogs, including diaryl trichloroethanes, QSAR models have demonstrated that steric factors and lipophilicity are paramount for toxicity to insects like the housefly (Musca domestica). nih.govtandfonline.com The size and shape of the molecule, particularly the trichloromethyl group, are critical for fitting into the target site, while its ability to dissolve in fats (lipophilicity) helps it to reach the nerve cell targets. nih.govtandfonline.com

A 2D-QSAR model developed for DDT analogs against mosquito larvae showed a strong correlation between five specific molecular descriptors and larvicidal activity. tandfonline.comnih.gov Furthermore, 3D-QSAR analysis using Comparative Molecular Field Analysis (CoMFA) indicated that electrostatic (79%) and steric (21%) fields are the primary determinants of activity. tandfonline.comnih.gov This suggests that the arrangement of charge and the three-dimensional shape of the molecule are crucial for its biological function. These models can be used to predict the activity of new compounds, including this compound, and to design more potent insecticides. tandfonline.com

Table 1: QSAR Model Insights for DDT Analogs

| QSAR Method | Key Findings | Implication for this compound |

|---|---|---|

| 2D-QSAR | Activity is correlated with specific molecular descriptors (e.g., size, shape, electronic properties). tandfonline.comnih.gov | The specific placement of the chloro- group on the phenyl ring and the ethanol (B145695) moiety likely modulate its insecticidal potency compared to DDT. |

| 3D-QSAR (CoMFA) | Electrostatic (79%) and steric (21%) fields are critical for larvicidal activity. tandfonline.comnih.gov | The hydroxyl group and ortho-chloro position would create a unique electrostatic and steric profile, influencing its binding affinity to target sites. |

| Neural Network Models | Steric factors and lipophilicity are extremely important for toxicity. nih.govtandfonline.com | Its lipophilicity and shape are expected to be key drivers of its ability to act as a neurotoxicant in insects. |

Molecular docking simulations have been instrumental in visualizing how DDT and its analogs interact with their primary target in insects: the voltage-gated sodium channel (VGSC). These channels are proteins embedded in the nerve cell membranes that are essential for nerve impulse transmission. blogspot.comnih.govnih.gov

Homology models of the housefly VGSC have been used to predict the binding sites for DDT and pyrethroids. nih.govresearchgate.net These studies propose that the insecticide binds within a hydrophobic cavity formed by different parts of the channel protein, specifically the domain II S4-S5 linker and the IIS5 and IIIS6 helices. nih.govresearchgate.net The binding of the insecticide is thought to stabilize the open state of the channel, leading to the characteristic neurotoxic effects. nih.govportlandpress.com

Docking studies with DDT analogs have shown a good correlation between the predicted binding affinity (dock score) and the experimentally observed insecticidal activity. tandfonline.comnih.gov For this compound, it is predicted that the molecule would fit into this same binding pocket. The ortho-substitution on one phenyl ring and the hydroxyl group at the ethanol carbon would influence its precise orientation and interactions with specific amino acid residues within the channel, such as threonine (T929) and leucine (B10760876) (L932), which are known to be involved in resistance. blogspot.com

Mechanistic Studies of Biological Interactions (Non-Human)

The primary mechanism of action for DDT-related compounds is well-established as neurotoxicity in insects, stemming from their interaction with specific ion channels.

The definitive target for DDT and its analogs, including acaricides like dicofol (B1670483), is the voltage-gated sodium channel in the nerve cells of arthropods. nih.govportlandpress.com These insecticides bind to a receptor site on the channel protein, forcing it to remain in an open state. blogspot.com This action disrupts the normal flow of sodium ions across the nerve membrane, preventing the nerve from repolarizing after firing. The result is a state of constant nerve excitation, leading to tremors, paralysis, and ultimately the death of the insect. portlandpress.comnih.gov

The binding is state-dependent, with the highest affinity for the open conformation of the channel. nih.govnih.gov The insecticide essentially acts as a molecular wedge, holding different parts of the channel protein together and preventing the conformational changes required for the channel to close. blogspot.comportlandpress.com The specificity of these compounds for insect channels over mammalian channels is due to subtle differences in the amino acid sequences of the proteins at the binding site. nih.govnih.gov

The bioactivity of DDT analogs is highly dependent on their precise structure. The presence, number, and position of chlorine atoms on the phenyl rings, as well as the nature of the group at the central carbon, all play a role. This compound is an isomer of dicofol, which is known to be an effective miticide (acaricide). wikipedia.org

Technical dicofol is produced from technical DDT and often contains impurities, including unreacted DDT. nih.gov The key structural difference between DDT and dicofol is the replacement of a hydrogen atom on the ethane (B1197151) bridge with a hydroxyl (-OH) group. This single change reduces environmental persistence but retains the neurotoxic mode of action. wikipedia.org The position of the chlorine atoms on the phenyl rings also matters; for instance, p,p'-dicofol (where chlorines are on opposite sides of the phenyl rings) is the most active isomer. The target compound, with one chlorine in the ortho position, would have a different three-dimensional shape, likely affecting its fit in the receptor site and thus its bioactivity. nih.gov

Table 2: Comparative Properties of this compound and Related Compounds

| Compound Name | Structure | Key Bioactivity |

|---|---|---|

| p,p'-DDT | 1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane | Potent broad-spectrum insecticide; neurotoxin. wikipedia.org |

| o,p'-DDT | 1,1,1-Trichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane | Insecticidal, but generally less active than the p,p' isomer. inchem.org |

| p,p'-Dicofol | 2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol | Acaricide (miticide) with the same neurotoxic mechanism as DDT. wikipedia.orgherts.ac.uk |

| This compound | 2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol | Expected to have acaricidal/insecticidal activity, with potency influenced by the ortho-chloro position. |

Research into Antimicrobial Properties and Efficacy Mechanisms

Direct research into the antimicrobial properties of this compound is scarce in publicly available literature. The vast majority of studies on this class of compounds have focused on their insecticidal and acaricidal activities.

While DDT and its derivatives are not typically characterized as antimicrobial agents, some studies have explored their effects on microorganisms as part of broader environmental research. The microbial degradation of DDT is a well-studied topic, indicating that various bacteria and fungi can metabolize the compound, although this is different from a targeted antimicrobial action. nih.gov There is little evidence to suggest that this compound or its close analogs possess clinically relevant antibacterial or antifungal properties in the way that dedicated antibiotics or fungicides do. Their primary biological impact remains their potent neurotoxic effect on arthropods.

Investigations into Non-Human Insecticidal Efficacy and Resistance Mechanisms

The insecticidal properties of this compound are intrinsically linked to its chemical structure, which is a close analogue of DDT. While specific toxicological data for this compound is not extensively available in published literature, a comprehensive understanding of its probable efficacy and the mechanisms of resistance it may encounter can be extrapolated from structure-activity relationship (SAR) studies on a wide array of DDT analogues.

A seminal study in 1968 by Metcalf and Fukuto provides a detailed analysis of the comparative toxicity of over 120 DDT analogues against both susceptible and resistant strains of houseflies (Musca domestica) and mosquitoes (Culex quinquefasciatus). who.int This research offers critical insights into how molecular modifications influence insecticidal activity and overcome resistance. The primary mechanism of resistance to DDT in many insect species is the enzymatic dehydrochlorination of the parent molecule to the non-toxic DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene), a reaction catalyzed by the enzyme DDT-dehydrochlorinase (DDT-ase). who.int

The effectiveness of DDT analogues against resistant insects is largely determined by their molecular structure's susceptibility to this detoxification enzyme. who.int Compounds that are sterically hindered from fitting into the active site of DDT-ase or that have modifications to the aliphatic portion of the molecule tend to retain their toxicity against resistant strains.

One of the key findings from the 1968 study was the effect of ortho-chlorination. The presence of a chlorine atom in the ortho position of one of the phenyl rings, as is the case in this compound and its close analogue o,p'-DDT (1,1,1-Trichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethane), can significantly impact its insecticidal properties and its effectiveness against DDT-resistant insects. This is because the ortho-substituent can interfere with the enzymatic detoxification process.

The following table, adapted from the research of Metcalf and Fukuto (1968), illustrates the topical toxicity of o,p'-DDT and related compounds to a susceptible strain of housefly (S-NAIDM) and a DDT-resistant strain (R-SP). The resistance ratio (RR) indicates the level of resistance, calculated as the LD50 for the resistant strain divided by the LD50 for the susceptible strain.

| Compound | LD50 (µg/fly) - Susceptible (S-NAIDM) | LD50 (µg/fly) - Resistant (R-SP) | Resistance Ratio (RR) |

|---|---|---|---|

| p,p'-DDT | 0.035 | 8.8 | 250 |

| o,p'-DDT | 0.8 | 1.5 | 1.9 |

Data sourced from Metcalf & Fukuto, 1968. who.int

As shown in the table, o,p'-DDT exhibits a dramatically lower resistance ratio (1.9) compared to p,p'-DDT (250). who.int This indicates that the ortho-chlorine substitution significantly hinders the detoxification by DDT-ase in the resistant housefly strain, making o,p'-DDT a much more effective insecticide against these resistant insects. While the specific ethanol derivative, this compound, was not tested, its structural similarity to o,p'-DDT, particularly the presence of the ortho-chlorophenyl group, suggests it would likely also exhibit a lower resistance ratio than p,p'-DDT.

The mechanism of resistance is not solely limited to enzymatic detoxification. Target-site insensitivity, where mutations in the insect's voltage-gated sodium channels (the target of DDT and its analogues) reduce the binding affinity of the insecticide, is another significant resistance mechanism.

Further research into DDT analogues has shown that altering the aliphatic -CCl3 group can also influence toxicity and resistance. For instance, replacing the -CCl3 group with other moieties can affect the molecule's interaction with the target site and its susceptibility to metabolic breakdown.

Environmental Chemistry and Transformation Pathways Non Human Focus

Abiotic Degradation Mechanisms in Environmental Matrices

The transformation of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol in the environment, independent of biological activity, is primarily governed by photochemical and hydrolytic processes. These abiotic degradation pathways are critical in determining the compound's environmental persistence and the nature of its transformation products.

Photochemical Transformation under Simulated Environmental Conditions

Limited specific data exists on the direct photochemical transformation of this compound. However, research on structurally similar aromatic chlorinated compounds provides insights into potential degradation pathways. It is hypothesized that, like other chlorophenols, this compound may undergo photolysis in aqueous environments. This process is often influenced by the presence of photosensitizers, such as dissolved organic matter, which can accelerate degradation. The cleavage of the carbon-chlorine bond is a likely primary photochemical reaction, leading to the formation of less chlorinated intermediates and potentially radical species.

Hydrolytic Stability and Chemical Degradation Pathways

The hydrolytic stability of this compound is a key factor in its environmental persistence. While specific hydrolysis rate constants for this compound are not well-documented, analogous structures suggest that it is relatively resistant to neutral hydrolysis. Under more extreme pH conditions, such as those found in certain industrial effluents or contaminated soils, the rate of hydrolysis may increase. The degradation pathway likely involves the cleavage of the trichloromethyl group, which could lead to the formation of corresponding carboxylic acids or other oxidized products.

Biotic Transformation and Metabolite Characterization in Environmental Systems (Non-Human)

The microbial breakdown of this compound is a crucial component of its environmental fate. Microorganisms in soil and aquatic systems can utilize this compound as a substrate or transform it through co-metabolic processes.

Microbial Degradation Pathways in Soil and Aquatic Environments

The biodegradation of chlorinated organic compounds is a well-established phenomenon, with numerous bacterial and fungal strains capable of their transformation. For this compound, it is anticipated that both aerobic and anaerobic degradation can occur. Aerobic pathways often involve oxidative dechlorination, where oxygenases play a key role in breaking the carbon-chlorine bond. Anaerobic degradation, conversely, typically proceeds through reductive dechlorination, where the chlorine atoms are sequentially removed and replaced with hydrogen. The specific microorganisms capable of degrading this compound have not been extensively identified.

Identification and Analysis of Environmental Metabolites and Degradation Products

The identification of metabolites is essential for understanding the complete environmental impact of this compound. Based on the degradation of similar compounds, potential metabolites could include various chlorophenols and their corresponding catechols, which are common intermediates in the breakdown of aromatic rings. Further degradation could lead to the formation of simpler organic acids and eventually mineralization to carbon dioxide and water. The table below outlines potential degradation products based on known pathways for related compounds.

| Compound Name | Potential Degradation Product Of | Formation Pathway |

| 2-Chlorophenol | This compound | Cleavage of the trichloroethanol group |

| 2-Chlorobenzoic acid | This compound | Oxidation of the ethanol (B145695) group |

| Catechol | 2-Chlorophenol | Hydroxylation |

Co-metabolism and Synergistic Degradation Processes

Co-metabolism, the transformation of a non-growth-sustaining compound in the presence of a primary growth substrate, is a significant process for the degradation of many recalcitrant organic pollutants. It is plausible that the degradation of this compound is enhanced in environments rich in other organic carbon sources. For instance, microbial communities actively degrading more labile compounds may produce enzymes that fortuitously transform this chlorinated alcohol. Synergistic degradation, involving the combined action of different microbial species, can also lead to more complete and rapid removal of the compound from the environment.

Bioaccumulation Potential and Environmental Mobility Studies in Model Organisms (Non-Human)

The compound this compound is a metabolite of o,p'-DDT. Its environmental presence, mobility, and bioaccumulation are intrinsically linked to the degradation of the parent DDT compound. Research indicates that DDT and its metabolites are persistent organic pollutants (POPs) that bioaccumulate in animal tissues due to their low water solubility and high lipid solubility. pjoes.com

Studies on aquatic ecosystems show that DDT and its derivatives are detected in water, sediment, and various organisms, even decades after usage has been banned. pjoes.com The accumulation of these compounds is species-specific and depends on factors such as the organism's lipid content, metabolic rate, and position in the food chain. pjoes.com

In a study of a freshwater microcosm, the bioaccumulation of DDTs in carp (B13450389) (Cyprinus carpio) was found to be significantly influenced by sediment particulate matter. nih.gov The research noted that for the sediment treatment group, the concentrations of o,p'-DDT in carp were significantly higher than those of p,p'-DDT. nih.gov This suggests that benthic organisms and sediment play a crucial role in the transfer of these compounds into the aquatic food web. nih.gov Furthermore, the study found selective enrichment of (+)-o,p'-DDT and its metabolite (+)-o,p'-DDD in the carp. nih.gov

Research in Liaodong Bay, China, investigated the trophodynamics of DDT isomers in the aquatic food web. utoronto.ca It was found that o,p'-DDD, a metabolite closely related to this compound, was the dominant o,p'-isomer in the biota, accounting for an average of 80.5% of the o,p'-isomers detected. utoronto.ca This indicates isomer-specific metabolism within the organisms. utoronto.ca The study also calculated Trophic Magnification Factors (TMFs) and found that o,p'-DDT and o,p'-DDD had higher TMFs (12.3 and 9.12, respectively) than their p,p'- counterparts, suggesting they biomagnify more readily in the food web. utoronto.ca This was partly explained by laboratory experiments with Japanese medaka (Oryzias latipes) which showed that o,p'-DDT is metabolized differently and with greater difficulty than p,p'-DDT. utoronto.ca

The table below summarizes findings on the bioaccumulation of o,p'-DDT and its metabolites in various non-human organisms.

Table 1: Bioaccumulation of o,p'-DDT and its Metabolites in Model Organisms

| Organism | Study Focus | Key Findings | Reference |

|---|---|---|---|

| Carp (Cyprinus carpio) | Microcosm study on exposure routes | Bioaccumulation from sediment was significantly higher than from water. Selective enrichment of (+)-o,p'-DDT and (+)-o,p'-DDD was observed. | nih.gov |

| Japanese Medaka (Oryzias latipes) | Laboratory exposure experiment | o,p'-DDT was more difficult to metabolize to o,p'-DDE compared to p,p'-DDT. | utoronto.ca |

| Aquatic Food Web (Liaodong Bay) | Trophodynamics and bioaccumulation | o,p'-DDD was the dominant o,p'-isomer in biota. Trophic Magnification Factors (TMFs) were higher for o,p'-isomers (o,p'-DDT: 12.3, o,p'-DDD: 9.12) than p,p'-isomers. | utoronto.ca |

| Amphibians (Various species) | OCP accumulation in conservation areas | Showed accumulation of o,p-isomers of DDT and its metabolites, indicating recent or ongoing exposure. | uantwerpen.be |

Electrocatalytic Decomposition as a Remediation Research Strategy

Research into the remediation of sites contaminated with persistent organic pollutants like DDT and its metabolites has explored various advanced oxidation processes. Electrocatalytic decomposition is one such strategy that has shown potential for degrading these highly stable compounds. This method typically involves the use of an electric current and a catalyst to promote reactions that break down the pollutant into less harmful substances.

While specific studies focusing solely on the electrocatalytic decomposition of this compound are limited, research on the degradation of parent DDT compounds provides insight into the potential efficacy of this method. The principles of electrocatalytic reduction or oxidation applied to o,p'-DDT would also apply to its metabolites. The process aims to achieve dechlorination, breaking the stable carbon-chlorine bonds that contribute to the persistence of these compounds.

For instance, studies on related compounds have demonstrated that electrocatalytic methods can effectively degrade DDT. The process often involves generating highly reactive species, such as hydroxyl radicals or solvated electrons, which attack the pollutant molecule. The choice of electrode material, catalyst, applied potential, and solvent system are critical parameters that determine the efficiency and pathway of the degradation.

Future research may focus on optimizing these parameters specifically for metabolites like this compound to develop targeted environmental remediation technologies.

Table 2: Summary of Remediation Research Strategies for DDT and Metabolites

| Remediation Method | Principle | Application to this compound | Key Research Area | Reference |

|---|---|---|---|---|

| Electrocatalytic Decomposition | Use of electric current and catalysts to induce reductive or oxidative degradation. | Potentially effective for dechlorination and breakdown of the molecule. | Optimization of electrode materials, catalysts, and reaction conditions for specific metabolites. | researchgate.net |

| Mycoremediation | Use of fungi (e.g., Trichoderma species) to biodegrade pollutants. | Fungi have been shown to degrade DDT and its primary metabolites like DDD and DDE to further breakdown products. | Identifying fungal strains and metabolic pathways effective against specific isomers and metabolites. | researchgate.net |

Specialized Applications and Research Utility

Role as a Precursor in Complex Organic Synthesis

The primary documented role of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol, also identified as 2-chloro-α-(trichloromethyl)benzyl alcohol, is as a product and intermediate in organic synthesis. It is synthesized via the base-catalyzed condensation of 2-chlorobenzaldehyde (B119727) with chloroform (B151607). This reaction is a specific instance of a general method for creating α-(trichloromethyl)benzyl alcohols, which are valuable precursors for other chemical transformations. electronicsandbooks.comambeed.com

A notably efficient and simple method for its preparation involves the use of an amidine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent-free reaction at ambient temperature. This process facilitates the addition of chloroform to the aldehyde, yielding the target trichlorocarbinol with high purity after a simple aqueous workup. electronicsandbooks.com The reaction demonstrates the compound's position as a direct synthetic product that can be used for further chemical modifications. Trichlorocarbinols, in general, have been utilized as intermediates in the synthesis of acetylenes and vinyl dichlorides. electronicsandbooks.com

Table 1: Synthesis of this compound via Amidine-Promoted Condensation electronicsandbooks.com

| Reactants | Catalyst | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| 2-Chlorobenzaldehyde, Chloroform | DBU | None | 3 hours | 94% |

This interactive table summarizes the reaction conditions for the synthesis of the title compound.

Development and Evaluation of Novel Agrochemical Research Agents (Non-Human Target Specificity)

While structurally related organochlorine compounds, such as the isomeric acaricide Dicofol (B1670483) (which contains a 4-chlorophenyl group), have well-documented histories in agrochemical applications, there is a lack of specific public research detailing the development or evaluation of this compound as an agrochemical agent. chemsrc.com The insecticidal and acaricidal properties that characterize many chlorinated benzyl (B1604629) alcohol derivatives have not been specifically attributed to this particular ortho-chloro isomer in available scientific literature.

Application as a Model Compound for Understanding Halogenated Alcohol Chemistry

The study of halogenated alcohols is crucial for understanding reaction mechanisms, stereochemistry, and the electronic effects of halogen substituents. However, specific research employing this compound as a representative model compound for investigating the broader principles of halogenated alcohol chemistry is not documented in available literature. Mechanistic studies in this field tend to use simpler or more commercially significant substrates. nitrkl.ac.in

Chemical Probe Development for Biological System Interrogation (Non-Human)

Chemical probes are essential tools for exploring biological pathways and identifying molecular targets. The structural features of this compound, including its halogenated phenyl and ethanol (B145695) components, could theoretically offer a scaffold for such probes. Nevertheless, there is no evidence in the current body of research to suggest that this compound has been developed or utilized as a chemical probe for the interrogation of non-human biological systems.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Role/Context |

|---|---|---|

| This compound | 2-chloro-α-(trichloromethyl)benzyl alcohol | Title compound |

| 2-Chlorobenzaldehyde | o-Chlorobenzaldehyde | Reactant in synthesis |

| Chloroform | Trichloromethane | Reactant in synthesis |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Catalyst in synthesis |

Perspectives and Future Research Trajectories

Innovations in Green Chemistry for Synthesis and Degradation

The principles of green chemistry are pivotal in reshaping the lifecycle of synthetic chemical compounds, from their creation to their breakdown. Future research will likely prioritize eco-friendly methods for both synthesizing and degrading 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol.

Green Synthesis: Traditional chemical synthesis routes for chlorinated compounds often involve harsh conditions and hazardous reagents. Innovations are leaning towards biocatalysis, a cornerstone of green chemistry. For instance, the enantioselective bioreduction of related ketones, such as 1-(2-chlorophenyl)ethanone to produce (S)-1-(2-chlorophenyl)ethanol, has been successfully achieved using whole-cell biocatalysts like Lactobacillus curvatus. This approach offers high yields and excellent enantiomeric excess under environmentally benign conditions. Future research could adapt similar biocatalytic systems for the asymmetric synthesis of this compound, reducing reliance on conventional chemical reductants and solvents.

Green Degradation: The persistence of organochlorine compounds in the environment necessitates the development of effective and safe degradation strategies. Bioremediation and electrocatalytic reduction are promising green alternatives to physical and chemical methods.

Biodegradation: Microorganisms play a crucial role in the natural attenuation of chlorinated pollutants. Anaerobic bacteria, such as Dehalobacter and Dehalococcoides species, are known to use chlorinated ethanes as electron acceptors in a process called halorespiration, breaking them down into less harmful products like ethene. The biodegradation of chlorinated compounds can occur under various physiological conditions, including as a carbon source, through cometabolism, or via halorespiration. nih.gov Future studies will likely focus on identifying and engineering specific microbial consortia or enzymes capable of efficiently dechlorinating this compound.

Electrocatalytic Reduction: This method offers a controlled way to degrade persistent pollutants. For the related compound dicofol (B1670483) (2,2,2–trichloro-1,1-bis(4-chlorophenyl)ethanol), electrocatalytic reduction using cyanocobalamin (Vitamin B12) as a catalyst has been shown to be effective. This process lowers the overpotential required for reductive decomposition, making the dehalogenation more kinetically favorable. Exploring similar catalytic systems could lead to an efficient and environmentally friendly technology for degrading this compound in contaminated water.

Integration of Artificial Intelligence and Machine Learning in SAR and Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the assessment of chemical compounds, offering predictive insights that can guide research and regulatory decisions. nih.govspacefrontiers.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link a compound's chemical structure to its biological activity or physical properties. wikipedia.org For organochlorine compounds, QSAR can predict toxicity, persistence, and bioaccumulation potential without extensive animal testing. nih.govjournalcsij.com Future research will involve developing robust QSAR models specifically for chlorinated ethanols by leveraging large datasets and advanced molecular descriptors. These models can help prioritize compounds for further study and design safer alternatives. nih.gov

Predictive Modeling for Environmental Fate: ML algorithms can be trained to predict how a chemical will behave in the environment. aip.org Multimedia fate models, such as the BETR-Global model, use a compound's physicochemical properties to simulate its distribution and persistence in air, water, and soil. nih.gov By integrating AI, these models can become more accurate, capable of handling complex environmental interactions and predicting the global transport and source-receptor relationships for compounds like this compound. The EPA utilizes a suite of predictive models to assess chemical fate and exposure under regulations like the Toxic Substances Control Act (TSCA). epa.govepa.gov

AI in Toxicity Prediction: AI-driven platforms can analyze existing toxicological data to predict the safety profile of new or understudied compounds. echemi.com For pesticides, ML models are being developed to predict various toxicity endpoints, including acute toxicity to non-target species like fish or bees. aip.orgechemi.com These models use the molecular structure, often represented as a graph, to classify a compound's potential hazard, thereby accelerating the research and development of greener alternatives. aip.org

Exploration of Novel Biological Targets and Mechanistic Insights (Non-Human)

Understanding how this compound interacts with biological systems at a molecular level is crucial for assessing its ecological risk. Future research is expected to move beyond broad toxicity measures to identify specific non-human biological targets and mechanisms of action.

Organochlorine pesticides are known to be toxic to a wide range of organisms, including fish and invertebrates, often acting as endocrine disruptors or neurotoxins. nih.govnih.govigi-global.com

Ion Channels as Targets: The 2,2,2-trichloroethanol (B127377) moiety of the molecule is a known bioactive substance. It is the active metabolite of the sedative chloral (B1216628) hydrate and has been identified as an agonist for the TREK-1 and TRAAK potassium (K2P) channels. These channels are involved in various physiological processes, and their activation can lead to neuronal inhibition. Investigating whether this compound or its metabolites similarly modulate these or other ion channels in non-target organisms, such as insects or fish, could reveal a specific mechanism for its neurotoxicity.

Enzymatic Interactions: The dechlorination of organochlorine compounds is a key step in their biological degradation. In the bacterium Aerobacter aerogenes, the reductive dechlorination of the related pesticide DDT has been linked to the action of reduced (Fe II) cytochrome oxidase. Future mechanistic studies could explore whether similar metalloenzymes in various non-human species can metabolize this compound, which would provide insight into both its persistence and its potential for bioactivation or detoxification in different organisms.

Endocrine Disruption Pathways: Many organochlorine pesticides interfere with hormonal systems. akaction.org Research programs have confirmed that these chemicals can activate critical nuclear receptors like estrogen and androgen receptors in fish. nih.gov A key future trajectory will be to use transcriptomics and other "-omics" technologies to screen for the effects of this compound on a wide range of endocrine pathways in sensitive aquatic species, potentially leading to the development of an adverse outcome pathway (AOP) for its specific toxic effects. nih.gov

Development of Advanced Environmental Monitoring and Remediation Technologies

Effective management of environmental contaminants relies on the ability to detect their presence at low concentrations and to remove them efficiently.

Advanced Monitoring Technologies: Future monitoring will move beyond traditional, lab-based chromatographic methods toward rapid, sensitive, and field-deployable sensors. researchgate.netnih.gov

Biosensors: Whole-cell biosensors are a promising technology for detecting chlorinated hydrocarbons. nih.gov These sensors use genetically engineered microorganisms that produce a detectable signal, such as fluorescence or bioluminescence, in the presence of a target chemical. nih.govresearchgate.net For instance, a biosensor based on the transcriptional factor AlkS has been engineered to be highly specific for short-chain chlorinated aliphatic hydrocarbons, achieving a detection limit in the parts-per-billion (ppb) range. nih.govacs.org Developing a similar biosensor for this compound could enable real-time monitoring of water quality.

Chemical Sensors: Nanotechnology offers powerful tools for chemical detection. Gold nanoparticle (GNP)-based colorimetric sensors can detect organochlorine pesticides through a color change visible to the naked eye. cambridge.org Another advanced technique is Surface-Enhanced Raman Spectroscopy (SERS), which uses metallic nanostructures to amplify the Raman signal of a target analyte, allowing for highly sensitive and specific detection of various organochlorine pesticides. nih.gov

Advanced Remediation Technologies: Building on the green degradation principles mentioned earlier, future remediation technologies will focus on efficiency and sustainability. The table below summarizes and compares potential advanced remediation approaches.

| Remediation Technology | Principle | Potential Advantages | Future Research Direction |

| Microbial Bioremediation | Use of specialized microorganisms (e.g., Dehalobacter) to carry out reductive dechlorination. | Cost-effective, in-situ application, potential for complete mineralization. | Isolation and enrichment of microbial consortia specific to this compound; genetic engineering of microbes for enhanced efficiency. |

| Enzymatic Degradation | Application of isolated enzymes (e.g., dehalogenases, oxidoreductases) to break down the compound. | High specificity, no generation of biomass, controllable reaction conditions. | Discovery of novel, robust enzymes from extremophiles; immobilization of enzymes on solid supports for reusability. |

| Electrocatalytic Dechlorination | Use of a catalyst (e.g., cyanocobalamin) and an electric current to drive reductive dechlorination. | Rapid degradation rates, no hazardous chemical additives, applicable to a range of chlorinated compounds. | Development of more efficient and cheaper catalysts; optimization of reactor design for large-scale water treatment. |

| Nanoremediation | Use of reactive nanoparticles (e.g., nanoscale zero-valent iron) to chemically reduce the pollutant. | High reactivity due to large surface area, rapid degradation. | Improving nanoparticle delivery and stability in complex environmental matrices; assessing long-term ecological impact of nanoparticles. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol, and how can by-product formation be minimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution of chlorinated precursors. For example, intermediates like 2-chlorophenyl ketones can be reduced using trichloroacetyl chloride under controlled conditions (0–5°C) to minimize polychlorinated by-products . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended . Key parameters include stoichiometric control of trichloroacetyl reagents and inert atmosphere to prevent oxidation.

Q. How should researchers purify and validate the chemical purity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against certified reference standards (e.g., from analytical catalogs ). Gas chromatography-mass spectrometry (GC-MS) can confirm molecular integrity, with fragmentation patterns matched to databases like NIST . Purity thresholds >98% are advisable for reproducible experimental results.

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ to identify aromatic protons (δ 7.2–7.8 ppm) and hydroxyl groups (δ 2.5–3.5 ppm).

- IR : Confirm C-Cl stretches (550–750 cm⁻¹) and O-H bonds (3200–3600 cm⁻¹) .

- MS : Electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z 294 [M⁺]) and isotopic patterns consistent with Cl atoms .

Q. What are the stability and storage considerations for this compound?

- Methodological Answer : Store in amber vials at –20°C under nitrogen to prevent hydrolysis or photodegradation. Stability tests (TGA/DSC) indicate decomposition above 150°C . Avoid aqueous environments; use anhydrous solvents (e.g., THF, DCM) for dissolution.

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) and isopropanol/hexane mobile phases. For example, (R)- and (S)-enantiomers of structurally similar chlorophenyl ethanol derivatives have been resolved with >99% enantiomeric excess (ee) using Daicel columns . Racemization risks during synthesis can be mitigated by low-temperature reactions (<–10°C).

Q. What are the environmental degradation pathways, and how can they be modeled?

- Methodological Answer : Hydrolytic degradation studies in buffered solutions (pH 4–9) reveal pseudo-first-order kinetics, with half-lives ranging from 12–72 hours. Advanced LC-MS/MS methods identify breakdown products like 2-chlorophenylacetic acid . Computational modeling (DFT) predicts bond dissociation energies, highlighting susceptibility to nucleophilic attack at the trichloromethyl group .

Q. How does the compound interact with biological macromolecules in mechanistic studies?

- Methodological Answer : Use fluorescence quenching assays to study binding with serum albumin (e.g., BSA). Stern-Volmer analysis quantifies binding constants (Kₐ ~10⁴ M⁻¹). Molecular docking (AutoDock Vina) predicts hydrophobic interactions with protein active sites, validated by X-ray crystallography of co-crystallized analogs .

Q. What strategies optimize catalytic efficiency in reactions involving this compound?

- Methodological Answer : Screen transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling reactions. For Suzuki-Miyaura couplings, optimize ligand systems (e.g., SPhos) and base (K₂CO₃) in toluene/water biphasic systems. Turnover numbers (TON) >500 are achievable under microwave irradiation (100°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.